1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-25-11-10-23-13-17(15-7-3-5-9-18(15)23)22-19(24)21-12-14-6-2-4-8-16(14)20/h2-9,13H,10-12H2,1H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJLBUDJEHBJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea typically involves the reaction of 2-chlorobenzyl isocyanate with 1-(2-methoxyethyl)-1H-indole-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the indole and chlorobenzyl groups.
Reduction: The major products are reduced forms of the indole and chlorobenzyl groups.
Substitution: The major products are substituted derivatives where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations in the Benzyl Group
The 2-chlorobenzyl group in the target compound distinguishes it from other derivatives:
- 1-(4-Acetylphenyl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]urea (CAS 941951-88-8): Features a 4-acetylphenyl group instead of 2-chlorobenzyl.
- 1-(4-Ethoxyphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 941951-86-6): Substitutes the benzyl group with a 4-ethoxyphenyl moiety. The ethoxy group enhances hydrophobicity but may reduce metabolic stability compared to halogens .
- 1-(4-Methylbenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea (CAS 922896-59-1): Replaces chlorine with a methyl group, reducing electronegativity and possibly weakening halogen-bonding interactions .
Modifications in the Indole Side Chain
The 2-methoxyethyl substituent on the indole nitrogen is a recurring feature in analogues:
- 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea (CAS 838256-64-7): Lacks the methoxyethyl group, instead having a simple ethyl linker. This reduces steric bulk and may decrease solubility .
Physicochemical Properties
A comparative analysis of molecular parameters is summarized below:
Note: Estimated values for the target compound are derived from structural similarity.
Crystallographic and Computational Insights
The urea backbone often adopts a planar trans conformation, as observed in 1-(4-bromophenyl)-3-(2-chlorobenzyl)urea . Computational tools like SHELX (used in refining analogous structures) highlight the importance of accurate structural data for understanding molecular interactions .
Biological Activity
1-(2-Chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. Its structure incorporates a chlorobenzyl group, an indole moiety, and a methoxyethyl side chain, which contribute to its diverse biological activities. This compound has garnered interest in pharmacology and medicinal chemistry due to its potential therapeutic applications.
- Molecular Formula : C19H20ClN3O2
- Molecular Weight : 345.83 g/mol
- CAS Number : 923095-99-2
- IUPAC Name : 1-[(2-chlorobenzyl)amino]-3-[1-(2-methoxyethyl)indol-3-yl]urea
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways, including the inhibition of the PI3K/Akt pathway.
Case Study: In Vitro Evaluation
In a study conducted on human breast cancer cells (MCF-7), treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cell proliferation and apoptosis regulation.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction between 2-chlorobenzyl isocyanate and 1-(2-methoxyethyl)-1H-indole-3-amine under controlled conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran.
Pharmacological Applications
Given its promising biological activities, this compound is being explored for potential therapeutic applications in treating infections and various types of cancer. Further research is needed to fully elucidate its pharmacokinetics and pharmacodynamics.
Q & A
Q. What synthetic strategies are optimal for preparing 1-(2-chlorobenzyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea?
- Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Alkylation of the indole nitrogen using 2-methoxyethyl halides under inert conditions (e.g., DMF, NaH, 0–60°C) to introduce the 2-methoxyethyl group . (ii) Reaction of the substituted indole with 2-chlorobenzyl isocyanate in dichloromethane or toluene under reflux, catalyzed by triethylamine to form the urea linkage .
- Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended for intermediates .
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer :
- Purity : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity >95% is typical for research-grade material .
- Structural Confirmation :
- NMR : Assign peaks using , , and 2D experiments (e.g., COSY, HSQC). The urea NH protons typically appear as broad singlets near δ 8–9 ppm .
- HR-MS : Confirm molecular ion ([M+H]) with <2 ppm mass error .
- X-ray Crystallography : For absolute configuration, use SHELXL for refinement (Mo Kα radiation, 100 K) .
Q. What solvents and conditions stabilize this compound during storage?
- Methodological Answer : Store at –20°C in amber vials under argon. Use anhydrous DMSO for dissolution to prevent hydrolysis. Avoid prolonged exposure to light or humidity, as the urea group is susceptible to degradation .
Advanced Research Questions
Q. How can structural modifications to the indole or urea moieties enhance bioactivity?
- Methodological Answer :
- SAR Studies :
- Replace the 2-methoxyethyl group with bulkier alkoxy chains (e.g., ethoxyethyl) to modulate lipophilicity and binding affinity .
- Introduce electron-withdrawing groups (e.g., nitro) on the chlorobenzyl ring to test electronic effects on target interaction .
- Screening : Use in vitro assays (e.g., enzyme inhibition) coupled with molecular docking (MOE or AutoDock) to prioritize analogs .
Q. How to resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Refinement : Use SHELXL to model disorder or alternative conformations. Validate hydrogen-bonding networks (e.g., urea NH···O interactions) against DFT-optimized geometries .
- Data Contradictions : If predicted binding poses clash with crystal structures, re-evaluate force field parameters or solvent effects in simulations .
Q. What analytical approaches diagnose batch-to-batch variability in NMR spectra?
- Methodological Answer :
- Dynamic NMR : Detect rotameric equilibria in the urea linkage by variable-temperature NMR (e.g., coalescence near 300 K) .
- Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., hydrolyzed urea derivatives) and adjust synthetic protocols accordingly .
Experimental Design & Data Analysis
Q. How to design crystallization trials for challenging urea derivatives?
- Methodological Answer :
- Screening : Use vapor diffusion (sitting-drop method) with 96-well plates. Test PEGs, salts, and organic solvents (e.g., 2-propanol) as precipitants .
- Cryoprotection : Soak crystals in mother liquor supplemented with 20% glycerol before flash-cooling in liquid nitrogen .
Q. What statistical methods validate reproducibility in dose-response assays?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
